molecular formula C14H23NO4 B2933311 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid CAS No. 2344684-97-3

1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No. B2933311
CAS RN: 2344684-97-3
M. Wt: 269.341
InChI Key: ASGPUVSPSFBCLD-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in B-cell signaling pathways. However, one limitation of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid. One area of interest is the development of combination therapies that include 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid and other targeted agents, such as venetoclax or ibrutinib. Another area of interest is the investigation of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Finally, there is potential for the development of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid as a therapeutic agent for other diseases, such as autoimmune disorders or inflammatory conditions, where BTK plays a role in pathogenesis.

Synthesis Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid involves the reaction of 1-azaspiro[4.4]nonane-3-carboxylic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 2-methylpropan-2-ol to yield the final product.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid has been extensively studied in preclinical models of CLL and MCL. In vitro studies have shown that 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid is a potent inhibitor of BTK, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid is effective in suppressing the growth of CLL and MCL tumors in mouse models.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)8-14(15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGPUVSPSFBCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid

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